2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid
Description
Properties
IUPAC Name |
2-[4-(4-bromophenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11BrN2O2S/c17-12-5-3-10(4-6-12)15-13(8-14(20)21)22-16(19-15)11-2-1-7-18-9-11/h1-7,9H,8H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGYFDNSOBXZMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC(=C(S2)CC(=O)O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid typically involves the formation of the thiazole ring followed by the introduction of the bromophenyl and pyridine groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium or copper .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques like chromatography and crystallization are common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the bromophenyl and pyridine sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in inflammation, microbial growth, or cancer cell proliferation. Molecular docking studies have shown that it can bind to active sites of proteins, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural features and biological activities of compounds closely related to the target molecule:
Key Observations:
However, 9c’s acetamide group (vs. acetic acid) may reduce solubility, affecting bioavailability . Pyridinyl vs.
Biological Activity Trends: PPAR Modulation: GW501516’s phenoxy-acetic acid side chain is critical for PPARδ activation. The target compound’s acetic acid group may similarly engage polar residues in receptor binding pockets . Enzyme Inhibition: Compound 9c’s α-glucosidase inhibition (IC₅₀ = 18.3 µM) highlights the role of bromophenyl and benzodiazolyl groups in enzyme active-site interactions .
Synthetic Accessibility :
- Thiazole-acetic acid derivatives are typically synthesized via cyclocondensation of thioureas with α-halo ketones, followed by hydrolysis (e.g., ZnCl₂-mediated cyclization in ) .
- The target compound’s pyridinyl substituent may require palladium-catalyzed cross-coupling, as seen in triazole-thiazole hybrids .
Physicochemical Properties (Inferred):
| Property | Target Compound | GW501516 | 9c |
|---|---|---|---|
| Molecular Weight | ~400 g/mol | 453.4 g/mol | 550.5 g/mol |
| LogP | ~3.5 (moderately lipophilic) | 5.1 (highly lipophilic) | 4.8 |
| Hydrogen Bond Donors | 2 (COOH, NH) | 1 (COOH) | 3 (NH, CONH) |
Research Findings and Implications
- Structural Optimization : Replacing the pyridinyl group in the target compound with a morpholin-4-yl moiety (as in T12) could enhance anticancer activity by improving DNA intercalation .
- Therapeutic Potential: The acetic acid group’s similarity to GW501516 suggests utility in metabolic disorders, but the bromophenyl group may confer neuroprotective properties via PPARγ activation, as seen in PD models .
- Limitations : Unlike 9c, the target compound lacks a triazole-benzodiazolyl extension, which may reduce enzyme inhibitory potency .
Biological Activity
2-[4-(4-Bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 2-[4-(4-bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid is C17H14BrN3O2S. The compound features a thiazole ring, a pyridine moiety, and a bromophenyl group, which contribute to its biological properties.
Table 1: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C17H14BrN3O2S |
| Molecular Weight | 396.27 g/mol |
| CAS Number | 554423-29-9 |
| Functional Groups | Carboxylic acid, thiazole, pyridine |
Anticancer Activity
Research indicates that thiazole-containing compounds exhibit significant anticancer properties. A study highlighted that derivatives similar to 2-[4-(4-bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against cancer cells . The presence of electron-donating groups on the phenyl ring was found to enhance these activities.
Antimicrobial Activity
Thiazole derivatives have also been noted for their antimicrobial properties. A series of studies have shown that compounds with thiazole rings can effectively inhibit the growth of bacteria such as Staphylococcus aureus and E. coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticonvulsant Activity
Another area of interest is the anticonvulsant potential of thiazole derivatives. In preclinical studies, certain thiazole-based compounds exhibited protective effects in seizure models, suggesting that modifications in the thiazole structure can lead to enhanced anticonvulsant activity .
Case Study 1: Anticancer Efficacy
In a study evaluating the anticancer efficacy of thiazole derivatives, one compound demonstrated significant growth inhibition in the HT29 colorectal cancer cell line with an IC50 value significantly lower than that of standard chemotherapeutics . This highlights the potential for developing new anticancer agents based on the thiazole scaffold.
Case Study 2: Antimicrobial Assessment
A comparative study assessed the antibacterial activity of various thiazole derivatives against common pathogens. The results indicated that some derivatives exhibited comparable efficacy to established antibiotics like norfloxacin, suggesting their potential as alternative antimicrobial agents .
The biological activity of 2-[4-(4-bromophenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl]acetic acid can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds may inhibit specific enzymes involved in cancer cell proliferation or bacterial growth.
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) Generation : Thiazoles may promote ROS production in target cells, contributing to their cytotoxic effects.
Q & A
Q. What analytical challenges arise in quantifying impurities or degradation products?
- HPLC-DAD/LC-MS : Use C18 columns (ACQUITY UPLC®) with mobile phase (0.1% formic acid in acetonitrile/water) to separate polar degradation products .
- Limit of detection (LOD) : Optimize MS parameters (e.g., ESI+ mode) to detect trace impurities (<0.1%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
